molecular formula C21H18N2O2S B4793572 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone CAS No. 694479-57-7

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone

Cat. No. B4793572
CAS RN: 694479-57-7
M. Wt: 362.4 g/mol
InChI Key: UWTDAFKVSDKNLF-UHFFFAOYSA-N
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, it has been demonstrated to inhibit the activity of certain enzymes by binding to their active sites. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone also vary depending on its application. In medicinal chemistry, it has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of certain fungi and bacteria. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in various metabolic pathways. In materials science, it has been used as a building block for the synthesis of materials with unique optical and electronic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone in lab experiments include its ease of synthesis, its versatility in terms of its potential applications, and its ability to serve as a building block for the synthesis of novel materials. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone. These include further studies on its potential applications in medicinal chemistry, biochemistry, and materials science, as well as investigations into its mechanism of action and potential toxicity. Additionally, future research could focus on the synthesis of novel derivatives of this compound with improved properties for specific applications.

Scientific Research Applications

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and for its potential as a fluorescent probe. In materials science, it has been explored for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-25-17-9-10-18-19(12-17)23-21(22-18)26-13-20(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDAFKVSDKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163976
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

CAS RN

694479-57-7
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694479-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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